(R)-cyclohexyl(phenyl)methanaminehydrochloride
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Overview
Description
®-cyclohexyl(phenyl)methanaminehydrochloride is a chiral amine compound that features a cyclohexyl group and a phenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclohexyl(phenyl)methanaminehydrochloride typically involves the reaction of cyclohexylbenzylamine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: Cyclohexylbenzylamine and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-cyclohexyl(phenyl)methanaminehydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in automated reactors.
Continuous Flow: The reaction mixture is passed through a series of reactors to ensure complete conversion.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-cyclohexyl(phenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Cyclohexyl(phenyl)ketone or cyclohexyl(phenyl)aldehyde.
Reduction: Cyclohexyl(phenyl)methanamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
®-cyclohexyl(phenyl)methanaminehydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-cyclohexyl(phenyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzylamine: Similar structure but lacks the hydrochloride group.
Phenylcyclohexylamine: Similar structure but with different substitution patterns.
Cyclohexylphenylmethanamine: Similar backbone but different stereochemistry.
Uniqueness
®-cyclohexyl(phenyl)methanaminehydrochloride is unique due to its chiral nature and specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(R)-cyclohexyl(phenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H/t13-;/m0./s1 |
InChI Key |
INIQGHHKHOQSIT-ZOWNYOTGSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H](C2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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